1H-Indole, 3,3'-cyclohexylidenebis[5-methoxy-
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Overview
Description
1H-Indole, 3,3’-cyclohexylidenebis[5-methoxy-] is a complex organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. They play a crucial role in cell biology and have been extensively studied for their biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including 1H-Indole, 3,3’-cyclohexylidenebis[5-methoxy-], often involves the Fischer indole synthesis. This method typically uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions, such as methanesulfonic acid in methanol, to yield the desired indole compound .
Industrial Production Methods
Industrial production of indole derivatives generally follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
1H-Indole, 3,3’-cyclohexylidenebis[5-methoxy-] undergoes various chemical reactions, including:
Oxidation: Indole derivatives can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the indole ring, leading to the formation of new compounds.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophilic reagents like halogens and nitro compounds are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole-2-carboxylic acids, while reduction can produce various hydrogenated indole derivatives .
Scientific Research Applications
1H-Indole, 3,3’-cyclohexylidenebis[5-methoxy-] has numerous scientific research applications, including:
Mechanism of Action
The mechanism of action of 1H-Indole, 3,3’-cyclohexylidenebis[5-methoxy-] involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through binding to receptors and enzymes, leading to various biological responses .
Comparison with Similar Compounds
Similar Compounds
1H-Indole-3-carbaldehyde: Another indole derivative with significant biological activities.
5-methoxy-1H-indole-2-carboxylic acid: Known for its anti-inflammatory properties.
Uniqueness
1H-Indole, 3,3’-cyclohexylidenebis[5-methoxy-] stands out due to its unique structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
588719-21-5 |
---|---|
Molecular Formula |
C24H26N2O2 |
Molecular Weight |
374.5 g/mol |
IUPAC Name |
5-methoxy-3-[1-(5-methoxy-1H-indol-3-yl)cyclohexyl]-1H-indole |
InChI |
InChI=1S/C24H26N2O2/c1-27-16-6-8-22-18(12-16)20(14-25-22)24(10-4-3-5-11-24)21-15-26-23-9-7-17(28-2)13-19(21)23/h6-9,12-15,25-26H,3-5,10-11H2,1-2H3 |
InChI Key |
CFGALJVKPQRMAW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2C3(CCCCC3)C4=CNC5=C4C=C(C=C5)OC |
Origin of Product |
United States |
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